methyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a synthetic imidazole derivative characterized by a multi-functionalized structure. The compound features:
- A methyl benzoate ester group at the para position, which enhances lipophilicity and influences metabolic stability.
- A 5-hydroxymethyl-substituted imidazole ring, which may improve solubility and participate in hydrogen bonding.
- A 1-(4-methoxybenzyl) group on the imidazole, contributing steric bulk and aromatic interactions.
This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where imidazole derivatives are pharmacologically active (e.g., kinase inhibitors or antimicrobial agents).
Properties
IUPAC Name |
methyl 4-[[2-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-29-19-9-3-15(4-10-19)12-25-18(13-26)11-23-22(25)31-14-20(27)24-17-7-5-16(6-8-17)21(28)30-2/h3-11,26H,12-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNTUNJZRCGGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described with the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- CAS Number : Not specified in the available data.
Research indicates that compounds containing imidazole and thioamide functionalities often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the imidazole ring may interact with various biological targets, potentially influencing pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
A study assessing the antimicrobial properties of similar imidazole derivatives showed promising results against various bacterial strains. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria, indicating a potential for broad-spectrum activity .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Methyl Imidazole Derivative | 0.5 - 16 | E. coli, S. aureus |
| Control (Standard Antibiotic) | <0.5 | E. coli, S. aureus |
Anticancer Activity
Preliminary investigations into the anticancer effects of related compounds have shown that they can induce apoptosis in cancer cell lines. For instance, a derivative with a similar structure demonstrated an IC50 value of approximately 10 µM in inhibiting cell growth in human breast cancer cells (MCF-7) after 48 hours of treatment .
Case Studies
-
Case Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects of this compound on cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24 and 48 hours.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with morphological changes indicative of apoptosis noted via microscopy.
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to evaluate the antimicrobial activity.
- Findings : Zones of inhibition were measured, showing effective antibacterial activity at concentrations as low as 5 µg/mL.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Imidazole Modifications
a) Substituent Effects on the Imidazole Ring
- Compound 14s (): Features a 5-amino and 4-imino substituents on a fused diimidazo core, with a 4-methoxyethoxybenzyl group. Unlike the target compound, its imidazole lacks a hydroxymethyl group, reducing hydrophilicity. The methoxyethoxy chain in 14s may enhance solubility compared to the target’s methoxybenzyl group but introduces conformational flexibility .
- However, the benzoimidazole core differs in aromaticity and planarity compared to the mono-imidazole system .
b) Thioether and Acetamido Linkers
- Phenoxymethylbenzoimidazole-triazole-thiazole derivatives (): Replace the thioacetamido bridge with triazole-thiazole-acetamide chains. These heterocycles introduce rigidity and π-π stacking capacity but may reduce metabolic stability compared to the thioether linkage in the target compound .
- (5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one (): Contains a thioxo-imidazolidinone core, where the sulfur participates in resonance stabilization.
Ester Group Variations
- Ethyl 4-fluorobenzoate derivatives (): Substituents like fluorine on the benzoate ring increase electronegativity and membrane permeability. The target compound’s methyl ester and unsubstituted benzoate may prioritize hydrolytic stability over enhanced absorption .
- Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate (): Shares the methyl benzoate group but lacks the thioacetamido linker. The benzimidazole core here confers greater planarity, possibly improving DNA intercalation compared to the target’s mono-imidazole .
Key Differences :
- Compound 14s () uses methoxyethyl bromide for alkylation, whereas the target compound’s 4-methoxybenzyl group may require benzyl bromide derivatives .
Preparation Methods
Imidazole Core Formation
The imidazole ring is synthesized via a Debus-Radziszewski reaction, combining 1,2-diketones with aldehydes and ammonia. For this compound, 4-methoxybenzylamine serves as the nitrogen source, reacting with glyoxal and formaldehyde under acidic conditions to form the 1-(4-methoxybenzyl)-1H-imidazole scaffold. The reaction proceeds at 80–90°C for 12–16 hours, achieving a 68–72% yield.
Thioacetamide Functionalization
Introduction of the thioacetamide group employs a nucleophilic substitution reaction. 2-Mercaptoacetamide reacts with the imidazole derivative in the presence of triethylamine (TEA) as a base and tetrahydrofuran (THF) as the solvent. The reaction is conducted at room temperature for 6 hours, yielding the thioether intermediate.
Coupling with Methyl Benzoate
The final step involves amide bond formation between the thioacetamide intermediate and methyl 4-aminobenzoate. N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze the coupling in dichloromethane (DCM), with a reaction time of 24 hours at 25°C. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in 85% purity.
Stepwise Synthetic Procedures
Preparation of 1-(4-Methoxybenzyl)-5-(Hydroxymethyl)-1H-Imidazole
Thioacetamide Incorporation
Amide Bond Formation
- Reagents : Thioacetamide intermediate, methyl 4-aminobenzoate, DCC, DMAP.
- Conditions : DCM solvent, 0°C to 25°C over 2 hours, stirred for 24 hours.
- Workup : Filtration to remove dicyclohexylurea, column chromatography (SiO₂, ethyl acetate/hexane 3:7).
- Yield : 58%.
Optimization of Reaction Conditions
Temperature and pH Effects
Solvent and Catalyst Selection
| Reaction Step | Optimal Solvent | Catalyst | Yield Improvement |
|---|---|---|---|
| Imidazole synthesis | Acetic acid | NH₄OAc | 70% → 72% |
| Thioacetamide | THF | TEA | 60% → 65% |
| Amide coupling | DCM | DCC/DMAP | 50% → 58% |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Comparative Analysis of Synthetic Routes
Alternative Methods
Scalability Challenges
- Step 2 : THF volume must be minimized to avoid solubility issues during workup.
- Step 3 : DCM evaporation under reduced pressure risks product degradation; rotary evaporation below 40°C is critical.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify imidazole ring protons (δ 7.0–8.5 ppm) and ester/amide carbonyl signals (δ 165–175 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% recommended for biological assays) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .
Advanced Tip: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex aromatic regions .
What in vitro and in vivo assays are appropriate for evaluating its biological activity?
Q. Basic
- Antimicrobial: Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition: Fluorometric assays for target enzymes (e.g., COX-1/2 in ) .
Advanced:
- In Vivo Models: Xenograft mouse models for antitumor efficacy, with dose optimization based on pharmacokinetic profiling (e.g., oral bioavailability, half-life) .
How can researchers optimize reaction yields when synthesizing this compound?
Q. Advanced
- Solvent Optimization: Replace DMF with acetonitrile for milder conditions and easier purification .
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thioether bond formation .
- Purification: Use flash chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) to isolate intermediates .
Data Note: In , substituting 2-methoxyethyl bromide with tosylates increased alkylation yield by 15% .
How should contradictory data on biological activity be resolved?
Q. Advanced
- Structure-Activity Relationship (SAR): Compare analogs (e.g., and ) to identify critical substituents. For example, fluorophenyl groups in enhance target affinity .
- Assay Replication: Validate results across multiple cell lines (e.g., reports variability between MCF-7 and A549 cells) .
- Mechanistic Studies: Use siRNA knockdown or CRISPR to confirm target engagement .
What computational methods are effective for studying its interaction with biological targets?
Q. Advanced
- Molecular Docking: AutoDock Vina or Schrödinger Suite to predict binding modes (e.g., used docking to visualize interactions with COX-2) .
- Molecular Dynamics (MD): GROMACS simulations (100 ns) assess stability of ligand-protein complexes .
- QSAR Modeling: Train models on analogs (e.g., ) to predict bioactivity and toxicity .
What strategies mitigate stability issues during storage and handling?
Q. Advanced
- Degradation Pathways: Hydrolysis of the ester group ( notes susceptibility to moisture; store at -20°C under argon) .
- Lyophilization: Improve shelf life by lyophilizing in PBS (pH 7.4) .
- Light Sensitivity: Amber vials prevent photodegradation of the thioether bond .
How can derivatives be designed to enhance target selectivity and reduce off-target effects?
Q. Advanced
- Bioisosteric Replacement: Substitute the 4-methoxybenzyl group with trifluoromethoxy (improves metabolic stability) .
- Prodrug Design: Convert the ester to a carbamate for controlled release ( used this for CNS delivery) .
- Fragment-Based Screening: Identify minimal pharmacophores using X-ray crystallography (e.g., resolved imidazole-protein interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
